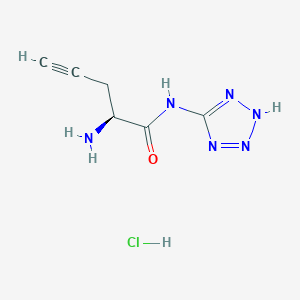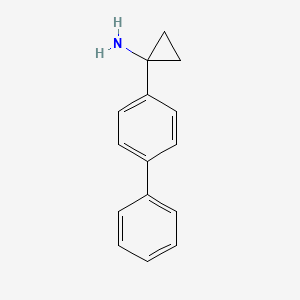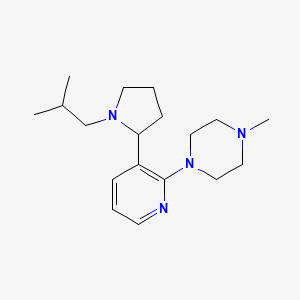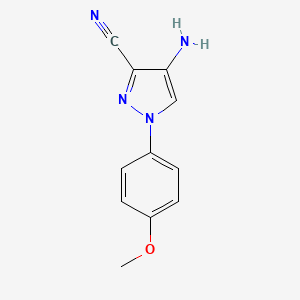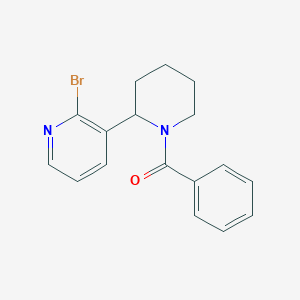
3-N-(2-phenylethyl)butane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(2-phenylethyl)butane-1,3-diamine is an organic compound that belongs to the class of 1,3-diamines These compounds are characterized by the presence of two amino groups attached to the first and third carbon atoms of a butane chain The phenylethyl group attached to the nitrogen atom adds to the complexity and potential functionality of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-phenylethyl)butane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 1,3-dibromobutane with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the amino groups from the 2-phenylethylamine.
Another method involves the reductive amination of 3-oxo-1-phenylbutane with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a more direct route to the desired diamine by forming the carbon-nitrogen bonds in a single step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-N-(2-phenylethyl)butane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-N-(2-phenylethyl)butane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-N-(2-phenylethyl)butane-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the diamine moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.
1,3-Diaminobutane: Similar structure but lacks the phenylethyl group.
2-Phenylethylamine: Contains the phenylethyl group but lacks the additional amino group.
Uniqueness
3-N-(2-phenylethyl)butane-1,3-diamine is unique due to the presence of both the phenylethyl group and the 1,3-diamine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The phenylethyl group can enhance lipophilicity and membrane permeability, while the diamine structure provides multiple sites for chemical modification and interaction with other molecules.
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-N-(2-phenylethyl)butane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(7-9-13)14-10-8-12-5-3-2-4-6-12/h2-6,11,14H,7-10,13H2,1H3 |
InChI-Schlüssel |
MOISNRLATWGSBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



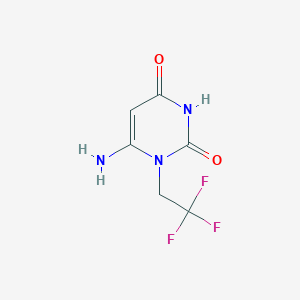
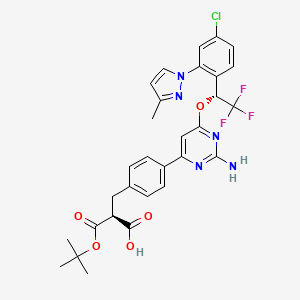
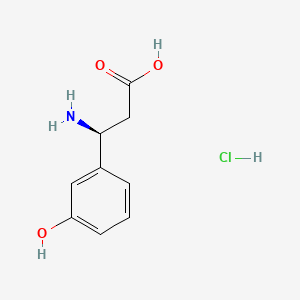
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
